molecular formula C8H9NO2 B065176 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one CAS No. 189098-29-1

2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one

Cat. No.: B065176
CAS No.: 189098-29-1
M. Wt: 151.16 g/mol
InChI Key: ZUMZWQHPSXZHBQ-RQJHMYQMSA-N
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Description

“2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one”, also known as Vince lactam, is a versatile chemical intermediate used in organic and medicinal chemistry . It is a bicyclic γ-lactam and is a synthetic precursor for three drugs (approved or in clinical trials) .


Synthesis Analysis

The synthesis of “this compound” involves various methods . Whiting and co-workers performed mechanistic investigation on the Diels-Alder reaction of tosyl cyanide and cyclopentadiene via labeling experiments .


Molecular Structure Analysis

The molecular structure of “this compound” has been investigated in a supersonic jet by Fourier transform microwave spectroscopy .


Chemical Reactions Analysis

The amide 3 reacted with various electrophilic reagents to give the addition products . Reaction of 3 with m-chloroperoxybenzoic acid (MCPBA) gave the epoxide 10 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a boiling point of 102-106 °C/0.25 mmHg (lit.), a melting point of 54-58 °C (lit.), and a molecular weight of 109.13 .

Scientific Research Applications

  • Synthons for Drug Candidates : The enantiomers of 2-azabicyclo[2.2.1]hept-5-en-3-one are versatile synthons used in an increasing number of drug candidates. Efficient enzymes with complementary stereoselectivity have been developed for the synthesis of both isomers of this compound, making it a valuable resource in drug synthesis (Holt-Tiffin, 2009).

  • Enantioselective Resolution : A practical and efficient process for the enantioselective resolution of N-substituted 2-azabicyclo[2.2.1]hept-5-en-3-one has been developed, utilizing commercially available hydrolytic enzymes. This offers a practical approach for the preparation of enantiomerically pure N-substituted γ-lactams (Mahmoudian et al., 1999).

  • Green Synthesis of Bicycloheptenes : An unexpected intramolecular cyclization strategy for the green synthesis of the 7-oxa-2-azabicyclo[2.2.1]hept-5-ene skeleton has been reported. This process is significant for synthesizing bicycloheptenes under environmentally friendly conditions (Puerto Galvis & Kouznetsov, 2013).

  • Ring-Opening Cross-Metathesis Reaction : The compound has been used in a ring-opening cross-metathesis reaction with allyltrimethylsilane, catalyzed by ruthenium, showing potential in creating complex molecular structures (Ishikura et al., 2004).

  • Pyrolysis-Mass Spectrometry and Microwave Spectroscopy : The pyrolysates of bicyclo[2.2.1]hept-2-ene and its derivatives, including 2-azabicyclo[2.2.1]hept-5-ene-3-one, have been investigated, offering insights into their thermal degradation behavior (Sakaizumi et al., 1997).

  • Biocatalytic Resolution for Carbocyclic Nucleosides : Efficient biocatalysts have been identified for the resolution of 2-azabicyclo[2.2.1]hept-5-en-3-one, providing synthons for carbocyclic nucleosides with the natural configuration (Taylor et al., 1993).

Future Directions

“2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one” can be used as a precursor to prepare Amino-peramivir, a potent neuraminidase inhibitor . It can also be used to prepare five-membered analogs of 4-amino-5-halopentanoic acids as potential GABA aminotransferase (GABA-AT) inactivators .

Properties

IUPAC Name

2-acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-5(10)9-7-3-2-6(4-7)8(9)11/h2-3,6-7H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUMZWQHPSXZHBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2CC(C1=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00463257
Record name 2-acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00463257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189098-29-1
Record name 2-acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00463257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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